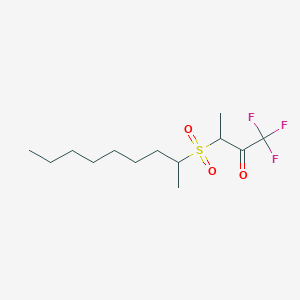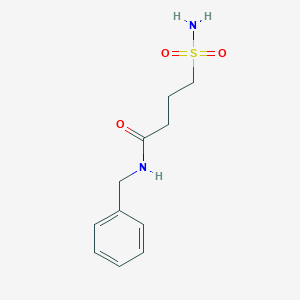![molecular formula C17H21Cl2NO B12527146 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one CAS No. 847363-79-5](/img/structure/B12527146.png)
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexylmethylamino group and a phenyl group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 1,1-dichloro-4-phenylbut-3-en-2-one. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
1,1-Dichloro-4-phenylbut-3-en-2-one: Lacks the cyclohexylmethylamino group, making it less complex.
4-[(Cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one: Does not have the dichloro groups, which may affect its reactivity and applications.
Uniqueness
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is unique due to the presence of both the dichloro and cyclohexylmethylamino groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
847363-79-5 |
|---|---|
分子式 |
C17H21Cl2NO |
分子量 |
326.3 g/mol |
IUPAC 名称 |
1,1-dichloro-4-(cyclohexylmethylamino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H21Cl2NO/c18-17(19)16(21)11-15(14-9-5-2-6-10-14)20-12-13-7-3-1-4-8-13/h2,5-6,9-11,13,17,20H,1,3-4,7-8,12H2 |
InChI 键 |
DWRKKQZWICISRT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CNC(=CC(=O)C(Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


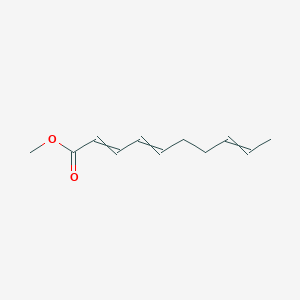
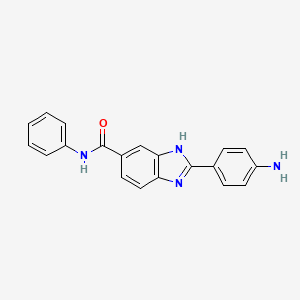
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
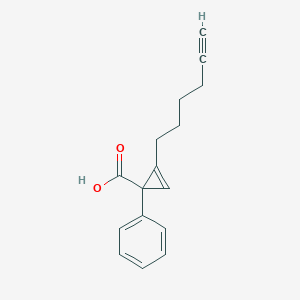
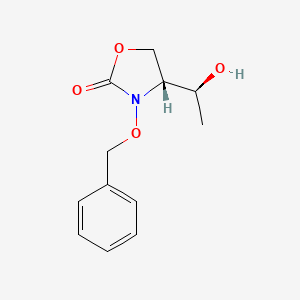
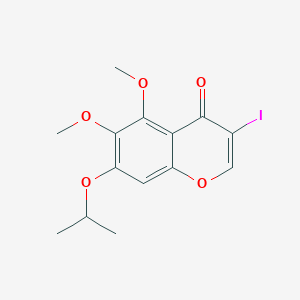
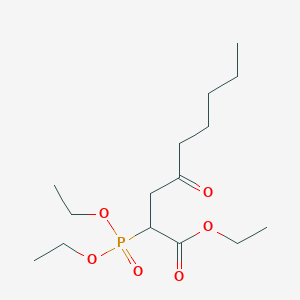
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
propanedinitrile](/img/structure/B12527122.png)

